An In-depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole
An In-depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole
This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 3-(6-chloropyridazin-3-yl)-1H-indole, designed for researchers, scientists, and drug development professionals. This document collates available physicochemical data, outlines a probable synthetic route, and discusses its potential biological significance based on related structures.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 3-(6-chloropyridazin-3-yl)-1H-indole
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClN₃ | PubChem[1] |
| Molecular Weight | 229.66 g/mol | PubChem[1] |
| CAS Number | 129287-26-9 | PubChem[1] |
| Appearance | Likely a solid | Inferred |
| Melting Point | 270-272°C | Commercial Supplier |
| Boiling Point | 518.4°C (Predicted) | Commercial Supplier |
| pKa | ~2.3 (of pyridazine ring)[2] | Inferred from literature[2] |
| Solubility | No experimental data available. Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. | Inferred |
Synthesis
A detailed experimental protocol for the direct synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole is not explicitly described in the reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The most likely approach involves a cross-coupling reaction between an indole precursor and a chloropyridazine derivative.
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of indole with 3,6-dichloropyridazine. This reaction would likely proceed via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.
Caption: Proposed synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole.
General Experimental Considerations (Hypothetical)
Based on protocols for analogous compounds, a hypothetical experimental procedure is outlined below. Note: This is a generalized procedure and would require optimization.
Materials:
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Indole
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3,6-Dichloropyridazine
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Na₂CO₃)
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Solvent (e.g., DMF, Dioxane)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a reaction vessel under an inert atmosphere, add indole, 3,6-dichloropyridazine, a palladium catalyst, and a base.
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Add the solvent and stir the mixture at an elevated temperature (e.g., 80-120°C).
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-(6-chloropyridazin-3-yl)-1H-indole.
Spectroscopic Characterization
Detailed experimental spectra for 3-(6-chloropyridazin-3-yl)-1H-indole are not available in the surveyed literature. The following table provides predicted or expected spectral characteristics based on the analysis of its structural fragments (indole and chloropyridazine).
Table 2: Expected Spectroscopic Data for 3-(6-chloropyridazin-3-yl)-1H-indole
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the indole ring system and the pyridazine ring. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. Aromatic protons would appear in the range of δ 7-9 ppm. |
| ¹³C NMR | Resonances for the twelve carbon atoms. The carbon atoms of the heterocyclic rings would appear in the aromatic region of the spectrum. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic systems (around 1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 229, with an isotopic peak (M+2)⁺ at m/z 231 due to the presence of the chlorine atom, in an approximate 3:1 ratio. |
Biological Activity and Signaling Pathways
There is no direct evidence in the literature detailing the specific biological activities or the signaling pathways modulated by 3-(6-chloropyridazin-3-yl)-1H-indole. However, the indole and pyridazine moieties are present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable scaffold in drug discovery.
Derivatives of 3-(6-chloropyridazin-3-yl)-1H-indole have been investigated for their potential as:
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Anticancer agents: Some studies have explored hybrids of chloropyridazine as inducers of apoptosis and inhibitors of PARP-1.[2]
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Anti-inflammatory agents: The indole nucleus is a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs).
Given the prevalence of the indole scaffold in molecules that interact with various biological targets, it is plausible that 3-(6-chloropyridazin-3-yl)-1H-indole could exhibit activity in pathways related to inflammation, cell proliferation, or neurotransmission. However, without experimental data, any discussion of its mechanism of action remains speculative.
Caption: Logical relationship of the core scaffold to known activities of its derivatives and potential areas for further research.
Conclusion
3-(6-chloropyridazin-3-yl)-1H-indole is a heterocyclic compound with potential applications in medicinal chemistry, primarily as a building block for the synthesis of more complex molecules. While its fundamental physicochemical properties can be estimated, a comprehensive experimental characterization is currently lacking in publicly accessible literature. Future research should focus on elucidating its precise chemical and physical properties through experimental determination, developing and optimizing a robust synthetic protocol, and screening for biological activity to identify potential targets and signaling pathways. Such studies will be crucial to fully unlock the therapeutic potential of this and related molecular scaffolds.
References
- 1. 3-(6-chloropyridazin-3-yl)-1H-indole | C12H8ClN3 | CID 2763611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
